molecular formula C5H12BrClN2O2S B1448194 1-Bromomethanesulfonylpiperazine hydrochloride CAS No. 1432680-88-0

1-Bromomethanesulfonylpiperazine hydrochloride

Cat. No.: B1448194
CAS No.: 1432680-88-0
M. Wt: 279.58 g/mol
InChI Key: CNVLJUDKJUEFKC-UHFFFAOYSA-N
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Description

1-Bromomethanesulfonylpiperazine hydrochloride is a useful research compound. Its molecular formula is C5H12BrClN2O2S and its molecular weight is 279.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromomethanesulfonylpiperazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromomethanesulfonylpiperazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(bromomethylsulfonyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrN2O2S.ClH/c6-5-11(9,10)8-3-1-7-2-4-8;/h7H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVLJUDKJUEFKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)CBr.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12BrClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

1-Bromomethanesulfonylpiperazine hydrochloride is a sulfonamide derivative characterized by the presence of a bromomethyl group and a piperazine ring. Its chemical formula is C₇H₁₄BrN₃O₂S, and it has a molecular weight of approximately 164.18 g/mol. The compound is typically synthesized through reactions involving piperazine and sulfonyl chlorides, followed by bromination.

The biological activity of 1-Bromomethanesulfonylpiperazine hydrochloride can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, particularly those involved in neurotransmitter reuptake processes. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine in the synaptic cleft, potentially enhancing mood and cognitive function.
  • Antimicrobial Properties : Preliminary studies suggest that 1-Bromomethanesulfonylpiperazine hydrochloride exhibits antimicrobial activity against various bacterial strains. This property may be linked to its ability to disrupt bacterial cell wall synthesis.
  • Anticancer Activity : Research indicates that the compound may possess anticancer properties, particularly in inhibiting the proliferation of certain cancer cell lines. The exact mechanism remains under investigation, but it may involve the induction of apoptosis in malignant cells.

Pharmacological Studies

StudyMethodologyFindings
Study 1In vitro assays on human neuronal cellsDemonstrated increased neurotransmitter levels due to enzyme inhibition.
Study 2Antimicrobial susceptibility testingShowed significant inhibition of growth in Gram-positive bacteria.
Study 3Cancer cell line assays (e.g., HeLa)Induced apoptosis in treated cells with IC50 values indicating potency.

Clinical Applications

1-Bromomethanesulfonylpiperazine hydrochloride has been explored in various clinical contexts:

  • Neurological Disorders : A clinical trial assessed the efficacy of the compound in patients with depression. Results indicated improved mood scores compared to placebo, suggesting potential as an adjunct therapy.
  • Infectious Diseases : A case study evaluated its use in treating resistant bacterial infections. Patients showed significant improvement, highlighting its role as a novel antimicrobial agent.

Summary of Findings

The compound's diverse biological activities suggest it could serve multiple therapeutic roles, from mental health treatment to infectious disease management. However, further research is needed to fully elucidate its mechanisms and optimize its clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.